2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The sulfonamide group is introduced via a reaction with phenylmethanesulfonyl chloride, and the final acetamide moiety is added through an amidation reaction with N-methyl-N-phenylacetamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of catalytic processes to improve the efficiency of the sulfonamide and amidation reactions .
Chemical Reactions Analysis
Types of Reactions
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity, while the sulfonamide group can interact with proteins, inhibiting their function. The acetamide moiety may also play a role in binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are used as antifungal agents .
Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfasalazine are also similar in structure and function.
Uniqueness
Its specific structure enables it to interact with a variety of biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H25N5O3S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C21H25N5O3S2/c1-4-25-19(15-26(31(3,28)29)18-13-9-6-10-14-18)22-23-21(25)30-16-20(27)24(2)17-11-7-5-8-12-17/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
PFGGEKGHBIBQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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